1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine, can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Another method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and regiospecificity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a wide range of functionalized isoxazole compounds .
Scientific Research Applications
1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoxazole compounds have high affinity and selectivity for central nicotinic receptors, influencing neurotransmission and exhibiting potential as central nervous system agents .
Comparison with Similar Compounds
1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine can be compared with other similar compounds, such as:
Thiadiazole derivatives: These compounds also possess a five-membered heterocyclic ring but contain sulfur and nitrogen atoms.
Oxadiazole derivatives: These compounds have an oxygen and two nitrogen atoms in their ring structure and are known for their diverse therapeutic potential.
Isothiazole derivatives: These compounds contain sulfur and nitrogen atoms in their ring and are studied for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
314267-84-0 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[4-(1,2-oxazol-5-yl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-12(2,13)10-5-3-9(4-6-10)11-7-8-14-15-11/h3-8H,13H2,1-2H3 |
InChI Key |
IPUSCJVCRRLJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.